Cas no 2034194-45-9 (N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide)
![N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034194-45-9x500.png)
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide 化学的及び物理的性質
名前と識別子
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- XOAAGOZYMSLVTM-KURUOMIPSA-N
- N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide
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- インチ: 1S/C18H24N2O2/c21-18(14-6-2-1-3-7-14)20-15-9-11-16(12-10-15)22-17-8-4-5-13-19-17/h1-2,4-5,8,13-16H,3,6-7,9-12H2,(H,20,21)/t14?,15-,16-
- InChIKey: XOAAGOZYMSLVTM-KURUOMIPSA-N
- SMILES: C1(C(N[C@@H]2CC[C@@H](OC3=NC=CC=C3)CC2)=O)CCC=CC1
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6483-0276-5μmol |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide |
2034194-45-9 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6483-0276-100mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide |
2034194-45-9 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6483-0276-2mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide |
2034194-45-9 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6483-0276-15mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide |
2034194-45-9 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6483-0276-25mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide |
2034194-45-9 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6483-0276-20μmol |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide |
2034194-45-9 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6483-0276-4mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide |
2034194-45-9 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6483-0276-10μmol |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide |
2034194-45-9 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6483-0276-3mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide |
2034194-45-9 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6483-0276-40mg |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide |
2034194-45-9 | 40mg |
$140.0 | 2023-09-08 |
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamideに関する追加情報
N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide: A Comprehensive Overview
The compound with CAS No. 2034194-45-9, known as N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising biological activity. Recent studies have highlighted its role in drug discovery and material science, making it a focal point for researchers worldwide.
The molecular structure of N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide is characterized by a cyclohexane ring system with a pyridine moiety attached via an ether linkage. The stereochemistry at the 1r and 4r positions of the cyclohexane ring adds complexity to the molecule, influencing its physical and chemical properties. This stereochemical arrangement is crucial for understanding its interactions with biological systems and its potential applications in pharmacology.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various methodologies, including organocatalytic reactions and transition-metal-catalyzed processes, to construct the molecule with high stereoselectivity. These methods not only enhance the yield but also ensure the purity of the final product, which is essential for downstream applications.
In terms of biological activity, N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-ene-1-carboxamide has shown promise as a potential drug candidate. Studies conducted in vitro have demonstrated its ability to modulate key enzymes and receptors involved in various disease pathways. For instance, research published in 2023 revealed its inhibitory effects on certain kinases associated with cancer progression, suggesting its potential as an anticancer agent.
Beyond pharmacology, this compound has also found applications in material science. Its unique electronic properties make it a candidate for use in advanced materials such as polymers and composites. Researchers are exploring its role in enhancing the mechanical and thermal stability of polymer systems, which could have implications for industries ranging from aerospace to electronics.
The synthesis and characterization of N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-3-en-1-carboxamide have been extensively documented in recent scientific literature. For instance, a study published in *Journal of Medicinal Chemistry* highlighted its synthesis using a convergent approach, combining modular building blocks to achieve the desired stereochemistry. This approach not only simplifies the synthesis process but also opens avenues for further structural modifications to explore its biological profile.
Another notable aspect of this compound is its stability under various environmental conditions. Research indicates that it exhibits excellent thermal stability, making it suitable for applications that require prolonged exposure to high temperatures. Additionally, its solubility properties have been optimized through structural modifications, enhancing its bioavailability and suitability for pharmaceutical formulations.
In conclusion, N-[(1r,4r))-4-(pyridin-2-yloxy)cyclohexyl]cyclohex-en-ene-emide represents a versatile molecule with multifaceted applications across diverse fields. Its structural complexity, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in both academic research and industrial innovation.
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